(5-bromo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a chemical compound with the molecular formula C12H5BrN2O. It is known for its unique structure, which includes a bromine atom and a malononitrile group attached to an indene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the reaction of 5-bromoindanone with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the carbonyl group of 5-bromoindanone reacts with the active methylene group of malononitrile to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. The process would also involve purification steps like recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the nitrile groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alkanes. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used .
Scientific Research Applications
2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)malononitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It can be used in the production of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its interaction with various molecular targets. The bromine atom and nitrile groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound has similar structural features but includes fluorine atoms instead of bromine.
2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: A closely related compound with a slight variation in the position of the bromine atom.
Uniqueness
2-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of the bromine atom at the 5-position and the malononitrile group makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H7BrN2 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
2-(5-bromo-2,3-dihydroinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H7BrN2/c13-10-2-4-11-8(5-10)1-3-12(11)9(6-14)7-15/h2,4-5H,1,3H2 |
InChI Key |
QMUUYVSFKASKFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C#N)C#N)C2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.